2-Chloro-4,5-dimethoxybenzoic acid 2-Chloro-4,5-dimethoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 60032-95-3
VCID: VC2425467
InChI: InChI=1S/C9H9ClO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12)
SMILES: COC1=C(C=C(C(=C1)C(=O)O)Cl)OC
Molecular Formula: C9H9ClO4
Molecular Weight: 216.62 g/mol

2-Chloro-4,5-dimethoxybenzoic acid

CAS No.: 60032-95-3

Cat. No.: VC2425467

Molecular Formula: C9H9ClO4

Molecular Weight: 216.62 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4,5-dimethoxybenzoic acid - 60032-95-3

Specification

CAS No. 60032-95-3
Molecular Formula C9H9ClO4
Molecular Weight 216.62 g/mol
IUPAC Name 2-chloro-4,5-dimethoxybenzoic acid
Standard InChI InChI=1S/C9H9ClO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12)
Standard InChI Key CHMWIAHMSOASPM-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)C(=O)O)Cl)OC
Canonical SMILES COC1=C(C=C(C(=C1)C(=O)O)Cl)OC

Introduction

Physical and Chemical Properties

2-Chloro-4,5-dimethoxybenzoic acid (CAS number: 60032-95-3) is a crystalline solid with well-defined physicochemical characteristics. Its structure consists of a benzoic acid backbone with a chlorine atom at the ortho position and two methoxy groups at the meta and para positions.

Basic Identification and Structure

The compound is classified as a halogenated benzoic acid derivative with the molecular formula C₉H₉ClO₄. Its structural features include a carboxylic acid group, a chlorine substituent, and two methoxy groups arranged on a benzene ring.

Physicochemical Properties

Table 1 below summarizes the key physicochemical properties of 2-chloro-4,5-dimethoxybenzoic acid:

PropertyValue
Molecular FormulaC₉H₉ClO₄
Molecular Weight216.618 g/mol
Density1.337 g/cm³
Melting Point183-185°C
Boiling Point326.9°C at 760 mmHg
Flash Point151.5°C
LogP2.05540
Exact Mass216.01900
Polar Surface Area (PSA)55.76000
Index of Refraction1.548

These properties indicate that 2-chloro-4,5-dimethoxybenzoic acid is a relatively stable compound with moderate lipophilicity as suggested by its LogP value . The moderate polar surface area (PSA) indicates its potential for membrane permeability, which may be relevant for pharmaceutical applications.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structure of 2-chloro-4,5-dimethoxybenzoic acid. The proton NMR (¹H NMR) spectrum shows characteristic signals at:

  • δ 7.59 (s, 1H)

  • δ 7.21 (s, 1H)

  • δ 3.95 (s, 3H)

  • δ 3.93 (s, 3H)

These signals correspond to the aromatic protons (first two signals) and the methoxy groups (last two signals), confirming the compound's structure.

Synthesis Methods

Multiple synthetic routes can be employed to produce 2-chloro-4,5-dimethoxybenzoic acid, with varying yields and starting materials. Recent advancements have improved the efficiency and selectivity of these processes.

Three-Step Synthesis from Veratrole

A patent describes an efficient three-step method for synthesizing 2-chloro-4,5-dimethoxybenzoic acid, starting with veratrole (1,2-dimethoxybenzene):

Step 1: Veratrole is reacted with sulfuric acid, hydrogen peroxide, and a metal halide (such as sodium chloride) at 30-60°C to obtain 3,4-dimethoxy chlorobenzene.

Step 2: The resulting 3,4-dimethoxy chlorobenzene is then reacted with paraformaldehyde and aqueous hydrochloric acid at 40-90°C to yield 2-chloro-4,5-dimethoxy benzyl chlorine.

Step 3: The 2-chloro-4,5-dimethoxy benzyl chlorine undergoes oxidation with potassium permanganate in the presence of tetrabutyl ammonium bromide at 50-90°C to form 2-chloro-4,5-dimethoxybenzoic acid .

This method offers several advantages compared to previous approaches:

  • Higher yield (>88% compared to 48-50% in prior methods)

  • Use of more readily available and cost-effective starting materials

  • Enhanced directional selectivity in the halogenation reaction

  • Simplified purification process

As a Side Product in Veratric Acid Synthesis

Research has shown that 2-chloro-4,5-dimethoxybenzoic acid can be obtained as a side product during the synthesis of 3,4-dimethoxybenzoic acid (veratric acid) from 3,4-dimethoxy acetophenone via a haloform reaction. By controlling process variables, the formation of this side product can be either minimized or maximized, with one experimental setup yielding over 20% of 2-chloro-4,5-dimethoxybenzoic acid .

Table 2: Comparison of Synthesis Methods

MethodStarting MaterialKey ReagentsYieldAdvantages
Three-step synthesisVeratroleSulfuric acid, H₂O₂, NaCl, paraformaldehyde, KMnO₄>88%Higher yield, stable raw material source, high selectivity
Haloform reaction3,4-dimethoxy acetophenoneHaloform reagentsUp to 20%Can be optimized for either minimizing or maximizing yield

Specific Synthetic Example

A detailed example of the synthesis involves:

  • Placing 17.6g (0.08mol) of 2-chloro-4,5-dimethoxy benzyl chlorine in a 500ml reaction flask

  • Adding 200ml water and 1.3g (0.004mol) tetrabutyl ammonium bromide

  • Heating the solution to 70°C

  • Adding 38.0g (0.24mol) potassium permanganate under stirring

  • Reacting for 7 hours until raw material disappears (confirmed by TLC)

  • Hot filtering the reaction solution

  • Adjusting the filtrate to pH 4 using hydrochloric acid

  • Allowing precipitation to occur (standing for 3 hours)

  • Filtering and drying to obtain the final product

This procedure yields 16.5g of 2-chloro-4,5-dimethoxybenzoic acid (95.5% yield) with a purity of 94.8% as determined by HPLC .

Applications and Research Findings

Organic Synthesis Applications

2-Chloro-4,5-dimethoxybenzoic acid serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules containing the 2-chloro-4,5-dimethoxyphenyl moiety. Its reactive carboxylic acid group, combined with the electron-donating methoxy substituents and electron-withdrawing chlorine atom, creates an interesting electronic profile that can be exploited in various transformations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator